molecular formula C17H24N2O4 B1528052 2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester CAS No. 1357352-31-8

2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester

Cat. No.: B1528052
CAS No.: 1357352-31-8
M. Wt: 320.4 g/mol
InChI Key: IGSPOQYRPVORNS-UHFFFAOYSA-N
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Description

2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester is a complex organic compound that features a piperidine ring substituted with a benzyl group and a nitro-propionic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The nitro group is then added through nitration, and finally, the esterification of the propionic acid completes the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for nitration and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Alkyl halides or other electrophiles can be used in the presence of a base.

Major Products

    Oxidation: Conversion to 2-(1-Benzyl-piperidin-3-yl)-3-amino-propionic acid ethyl ester.

    Reduction: Formation of 2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-piperidin-3-yl)-ethyl-aMine: Similar structure but lacks the nitro and ester groups.

    3-(1-Benzyl-piperidin-3-yl)-3-oxo-propionic acid ethyl ester: Similar but with a keto group instead of a nitro group.

    Tran-(1-Benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester: Contains a cyano group and a carbamate ester.

Uniqueness

2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-(1-benzylpiperidin-3-yl)-3-nitropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-2-23-17(20)16(13-19(21)22)15-9-6-10-18(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSPOQYRPVORNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C[N+](=O)[O-])C1CCCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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